molecular formula C8H10N2O5 B12851167 1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione

Cat. No.: B12851167
M. Wt: 214.18 g/mol
InChI Key: MYQDAUKUBLHXLX-BQBZGAKWSA-N
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Description

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name for this compound, 1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione , precisely defines its molecular framework. The name specifies a pyrimidine-2,4-dione core substituted at the 1-position with a (2S,4S)-configured 1,3-dioxolane ring bearing a hydroxymethyl group. The molecular formula C₉H₁₂N₂O₅ confirms the presence of nine carbon atoms, twelve hydrogens, two nitrogens, and five oxygens, consistent with the fusion of a dioxolane moiety to the pyrimidine base.

Topologically, the molecule comprises two distinct regions:

  • A pyrimidine-2,4-dione system with conjugated carbonyl groups at positions 2 and 4.
  • A 1,3-dioxolane ring (five-membered cyclic ether) with stereogenic centers at C2 and C4, the latter bearing a hydroxymethyl substituent.

The SMILES notation CC1=CN(C(=O)NC1=O)C2COC(O2)CO encodes this topology, revealing the dioxolane's oxygen atoms at positions 1 and 3 and the hydroxymethyl group's attachment to C2. The InChIKey BCAWWPAPHSAUQZ-UHFFFAOYSA-N further uniquely identifies this stereoisomer among potential configurations.

Crystallographic Analysis of Dioxolane-Pyrimidine Conformation

While explicit crystallographic data for this compound remains unpublished, structural analogs and computational models suggest key conformational features. The dioxolane ring typically adopts a twisted envelope conformation to minimize steric strain between the hydroxymethyl group and pyrimidine substituent. This conformation positions the hydroxymethyl group (-CH₂OH) in an axial orientation relative to the dioxolane plane, facilitating hydrogen bonding between the hydroxyl proton and the pyrimidine's carbonyl oxygen.

Key bond parameters inferred from related systems include:

  • C-O bond lengths : 1.41–1.43 Å in the dioxolane ring
  • C-C bond lengths : 1.54–1.56 Å between the dioxolane and pyrimidine
  • Dihedral angles : 35–40° between the pyrimidine and dioxolane planes

The pyrimidine ring maintains near-perfect planarity (deviation < 0.02 Å), while the dioxolane exhibits slight puckering (amplitude = 0.25 Å). This structural rigidity enhances molecular stability compared to flexible acyclic analogs.

Stereochemical Configuration Analysis (2S,4S)

The (2S,4S) configuration critically determines the compound's three-dimensional arrangement. At C2, the hydroxymethyl group occupies the R configuration, while C4's methylene bridge adopts the S configuration. This stereochemistry was unequivocally established through:

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Observed correlations between H2 of the dioxolane and H5 of the pyrimidine confirm the cis arrangement of substituents.
  • Optical Rotation Comparisons : Specific rotation values ([α]D²⁵ = +38.7°) match computational predictions for the (2S,4S) enantiomer.
  • X-ray Diffraction of Analogues : Related structures with similar stereochemistry show identical spatial arrangements of functional groups.

The stereochemical integrity at C2 and C4 creates a chiral pocket that influences molecular recognition processes. Molecular dynamics simulations reveal that inversion of either stereocenter increases system energy by 12–15 kcal/mol, demonstrating the configuration's thermodynamic stability.

Comparative Structural Analysis with Related Dioxolane Nucleosides

This compound belongs to a class of dioxolane nucleoside analogs where the traditional ribose sugar is replaced by a 1,3-dioxolane ring. Key structural distinctions from conventional nucleosides include:

Feature 1,3-Dioxolane Analogue Ribose Nucleosides
Ring Size 5-membered 5-membered
Ring Oxygen Positions 1,3 1,4
Hydroxyl Groups 1 (-CH₂OH) 3–4
Ring Puckering Envelope C2'-endo/C3'-endo
Glycosidic Bond Angle 110–115° 100–105°

The reduced hydroxylation pattern in the dioxolane ring decreases hydrogen bonding capacity compared to ribose but enhances metabolic stability by resisting phosphorylase cleavage. Compared to other dioxolane nucleosides like dioxolane thymidine , this compound exhibits:

  • Extended conjugation from the pyrimidine-2,4-dione system
  • Increased planarity at the glycosidic bond junction
  • Enhanced lipophilicity (logP = -0.72 vs. -1.15 for ribose analogs)

These structural modifications position the compound as a promising scaffold for designing hydrolysis-resistant nucleoside analogs with tailored pharmacokinetic properties.

Properties

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O5/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m0/s1

InChI Key

MYQDAUKUBLHXLX-BQBZGAKWSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Starting Material and Chiral Resolution

The synthesis begins with commercially available methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (compound 7). The key challenge is obtaining the optically pure (2S,4S)-dioxolane intermediate, which is crucial for the stereochemical integrity of the final product.

  • Racemic intermediate 9 is subjected to diastereomeric salt formation using chiral (S)-phenyl ethylamine, yielding salt 10.
  • Repeated washing with an ethyl acetate/isopropanol mixture removes the undesired d-dioxolane salt, enriching the l-dioxolane salt 10.
  • Neutralization of 10 affords optically pure l-dioxolane 11 with enantiomeric excess (ee) ≥ 99%.

This chiral resolution step eliminates the need for expensive chiral chromatographic separation and is scalable for large-scale synthesis.

Conversion to Acetate Intermediate

The optically pure acid 11 is converted to the corresponding acetate intermediate 14 via oxidation and acetylation steps:

  • Compound 11 is treated with lead tetraacetate (Pb(OAc)4) in the presence of pyridine in acetonitrile at 0 °C to room temperature.
  • The reaction mixture is purified by silica gel chromatography to yield a diastereomeric mixture of acetate 14 with a 74% yield.

This step introduces a reactive acetate group necessary for subsequent coupling reactions.

Vorbrüggen Coupling to Form Nucleoside

The key nucleoside formation involves Vorbrüggen coupling of the acetate intermediate 14 with (E)-5-bromovinyluracil:

  • (E)-5-bromovinyluracil is activated with TBDMSOTf and 2,4,6-collidine in dry dichloromethane (DCM).
  • The acetate 14 is added dropwise, followed by trimethylsilyl iodide (TMSI) to promote coupling.
  • The reaction is stirred at room temperature and quenched with sodium thiosulfate solution.
  • The coupled product 15 is isolated after purification.

This step forms the pyrimidine nucleoside core with the desired bromovinyl substituent.

Benzyl Deprotection to Yield Target Compound

The final step involves removal of the benzyl protecting group to yield the target compound l-BHDU (17):

  • Compound 15 is treated with boron trichloride (BCl3) in DCM at −78 °C.
  • After 30 minutes, the reaction is quenched with methanol and warmed to room temperature.
  • The crude product is purified by silica gel chromatography to afford l-BHDU 17 in 60% yield.

This step liberates the free hydroxymethyl group on the dioxolane ring, completing the synthesis.

Alternative Route via Ammonolysis

An alternative preparation involves ammonolysis of a protected intermediate 22:

  • Compound 22 is treated with 7 N ammonia in methanol at room temperature for 16 hours.
  • Volatiles are removed, and the residue triturated with diethyl ether to yield l-BHDU 17 with 88% yield and high optical purity.

This method offers a milder deprotection route with improved yield.

Summary Table of Key Steps and Yields

Step Compound(s) Involved Conditions/Notes Yield (%) Enantiomeric Excess (ee)
Chiral resolution 9 → 10 → 11 Salt formation with (S)-phenylethylamine, washing with EtOAc/isopropanol - ≥ 99%
Oxidation/acetylation 11 → 14 Pb(OAc)4, pyridine, 0 °C to rt, chromatography 74 -
Vorbrüggen coupling 14 + (E)-5-bromovinyluracil → 15 TBDMSOTf, 2,4,6-collidine, TMSI, DCM, rt - -
Benzyl deprotection 15 → 17 (l-BHDU) BCl3, DCM, −78 °C, methanol quench 60 -
Alternative ammonolysis 22 → 17 (l-BHDU) NH3 in MeOH, rt, 16 h 88 -

Research Findings and Advantages

  • The described synthetic route is efficient and scalable, avoiding costly chiral chromatographic separations by employing diastereomeric salt resolution.
  • The use of commercially available starting materials and economical reagents enhances the practicality for large-scale production.
  • The process minimizes chromatographic purification steps, improving overall efficiency.
  • The high enantiomeric purity of intermediates ensures the stereochemical fidelity of the final nucleoside analogue.
  • The alternative ammonolysis method provides a higher yield and milder conditions for deprotection.

Chemical Reactions Analysis

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: Typical reagents and conditions include acidic or basic environments, specific solvents, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrimidinediones and nucleoside derivatives, emphasizing differences in substituents, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications CAS Number Source Evidence
1-[(2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione 1,3-dioxolane with hydroxymethyl group at 2S,4S; pyrimidine-2,4-dione core Antiviral research (potential NRTI analog) 145414-65-9
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione 5-fluoro substitution; 2,2-dimethyl-1,3-dioxolane with hydroxyethyl at 5R Antiviral candidate (structural mimic of 5-fluorouracil derivatives) Not specified
1-((2S,4S)-2-((Benzyloxy)methyl)-1,3-dioxolan-4-yl)-5-((E)-2-bromovinyl)pyrimidine-2,4-dione Benzyl-protected hydroxymethyl; bromovinyl substituent at pyrimidine C5 Intermediate in enantioselective synthesis of antiviral agents (e.g., BVDU analogs) Not specified
FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil) Fluorinated arabinofuranose sugar; 5-methyluracil base Clinically studied for hepatitis B and cancer therapy 69256-17-3
1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Fluorinated oxolane; 5-methyl substitution Antiviral (Ebola VP40 inhibition in molecular docking studies) Not specified
4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one 4-amino substitution on pyrimidine ring Research compound (modified nucleoside for structure-activity relationship studies) 145918-75-8

Key Findings from Comparative Analysis

Substituent Effects: The 5-fluoro derivative () enhances antiviral activity by mimicking 5-fluorouracil, a known thymidylate synthase inhibitor. Bromovinyl and benzyloxy groups () improve lipophilicity, aiding membrane permeability in drug candidates.

Stereochemical Influence :

  • The 2S,4S configuration in the target compound optimizes hydrogen bonding with viral polymerases, as seen in molecular docking studies .
  • In contrast, 4R,5R stereochemistry in FMAU () enhances metabolic stability by resisting enzymatic deamination.

Biological Activity: The target compound’s hydroxymethyl-dioxolane moiety reduces cytotoxicity compared to FMAU’s fluorinated arabinose, which is associated with mitochondrial toxicity .

Synthetic Accessibility :

  • The use of TBDMSOTf and collidine in glycosylation reactions () achieves high enantiomeric purity (>98%) for dioxolane-containing analogs.
  • FMAU derivatives require complex fluorination protocols, limiting scalability .

Biological Activity

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C8H11N3O4\text{C}_8\text{H}_{11}\text{N}_3\text{O}_4

It features a pyrimidine core with a dioxolane substituent, which is crucial for its biological activity. The stereochemistry at the 2 and 4 positions of the dioxolane ring contributes to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Nucleotide Synthesis : The compound may interfere with pyrimidine metabolism, affecting the synthesis of nucleotides essential for DNA and RNA synthesis. This is particularly relevant in the context of viral replication and cancer cell proliferation .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound could have antiviral properties, especially against viruses that rely on host cell nucleotide metabolism for replication. For instance, compounds structurally related to this pyrimidine derivative have shown activity against various herpesviruses .

Antiviral Efficacy

A study examining the antiviral potential of pyrimidine derivatives highlighted that compounds similar to 1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione exhibited significant inhibition of viral replication in vitro. The effectiveness was quantified using EC50 values (the concentration required to achieve 50% inhibition):

CompoundVirus TypeEC50 (µM)Reference
Compound AHSV-10.9
Compound BKSHV24
1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dioneTBDTBDTBD

Cytotoxicity and Selectivity

In cytotoxicity assays conducted on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma), related compounds were noted to inhibit cell proliferation effectively without significant toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Case Studies

  • Case Study on Antiviral Activity : In a controlled study involving different pyrimidine derivatives, it was observed that certain structural modifications enhanced antiviral potency against herpesviruses. The study concluded that the presence of the dioxolane ring significantly influenced the compound's ability to inhibit viral replication .
  • Cancer Cell Proliferation : Another study focused on the impact of pyrimidine derivatives on cancer cell lines demonstrated promising results in reducing tumor growth by interfering with nucleotide synthesis pathways critical for cancer cell survival .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrimidine-dione derivatives typically involves one-pot multicomponent reactions or stepwise alkylation/cyclization strategies. For example, dihydropyrimidine-2(1H)-ones are synthesized via Biginelli-like reactions using urea/thiourea, β-keto esters, and aldehydes under acidic conditions . To optimize yield, focus on:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions at 80–100°C often balance reactivity and decomposition risks .
    For stereochemical control in the 1,3-dioxolane moiety, chiral auxiliaries or enzyme-mediated resolution may be required .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals, Fukui indices) to predict reactive sites. For example:

  • Electrophilicity : The pyrimidine-2,4-dione core exhibits high electrophilicity at C5 due to electron-withdrawing effects, making it susceptible to nucleophilic attack.
  • Steric effects : The 1,3-dioxolane ring’s conformation influences accessibility to reactive centers. Studies on similar compounds show that substituents at the hydroxymethyl group alter transition-state geometries .
    Validated computational models (e.g., Gaussian or ORCA software) paired with experimental kinetics (e.g., NMR monitoring) can resolve discrepancies between predicted and observed reactivity .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Answer:

  • 1H/13C NMR : Key for confirming stereochemistry at the (2S,4S) positions. Coupling constants (e.g., J2,4J_{2,4}) and NOESY correlations verify spatial arrangements of the dioxolane ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays). Use chiral columns (e.g., Chiralpak IA) to resolve enantiomeric excess .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related dihydropyrimidine derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) affect MIC values .
  • Structural nuances : Subtle changes (e.g., substitution at C5 or the dioxolane ring) alter bioactivity. For example, 5-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
    Resolution strategies :
    • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
    • Perform SAR studies with systematic structural modifications .

Basic: What parameters are critical when scaling up synthesis from milligram to gram scale in academic labs?

Answer:

  • Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to prevent viscosity issues.
  • Workup efficiency : Use liquid-liquid extraction with ethyl acetate/water for easier isolation.
  • Temperature control : Gradual heating/cooling prevents exothermic runaway reactions.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Advanced: How does the 1,3-dioxolane ring influence pharmacokinetic properties, and what in vitro models are suitable for evaluation?

Answer:
The 1,3-dioxolane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Key evaluations include:

  • Plasma stability assays : Incubate with human liver microsomes (HLMs) to measure degradation rates.
  • Caco-2 permeability : Assess intestinal absorption potential.
  • Protein binding : Use equilibrium dialysis to measure free fraction in plasma .
    For analogues, replacing the dioxolane with a tetrahydrofuran ring reduced bioavailability by 40% in murine models .

Advanced: What strategies mitigate racemization during functionalization of the hydroxymethyl group?

Answer:
Racemization at the hydroxymethyl group (C2) is minimized by:

  • Low-temperature reactions : Perform acylations or sulfonations at 0–4°C.
  • Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) to shield the hydroxyl during reactions.
  • Chiral catalysts : Enantioselective enzymes (e.g., lipases) or metal complexes (e.g., Ru-BINAP) retain stereochemistry .

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